1-(2-Cyclopropyl-1,3-thiazol-5-yl)ethan-1-ol 1-(2-Cyclopropyl-1,3-thiazol-5-yl)ethan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17380112
InChI: InChI=1S/C8H11NOS/c1-5(10)7-4-9-8(11-7)6-2-3-6/h4-6,10H,2-3H2,1H3
SMILES:
Molecular Formula: C8H11NOS
Molecular Weight: 169.25 g/mol

1-(2-Cyclopropyl-1,3-thiazol-5-yl)ethan-1-ol

CAS No.:

Cat. No.: VC17380112

Molecular Formula: C8H11NOS

Molecular Weight: 169.25 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Cyclopropyl-1,3-thiazol-5-yl)ethan-1-ol -

Specification

Molecular Formula C8H11NOS
Molecular Weight 169.25 g/mol
IUPAC Name 1-(2-cyclopropyl-1,3-thiazol-5-yl)ethanol
Standard InChI InChI=1S/C8H11NOS/c1-5(10)7-4-9-8(11-7)6-2-3-6/h4-6,10H,2-3H2,1H3
Standard InChI Key BALRIMIFBQQXDG-UHFFFAOYSA-N
Canonical SMILES CC(C1=CN=C(S1)C2CC2)O

Introduction

Chemical Identity and Structural Features

Molecular Characterization

1-(2-Cyclopropyl-1,3-thiazol-5-yl)ethan-1-ol (IUPAC name: 1-(2-cyclopropyl-1,3-thiazol-5-yl)ethanol) consists of a thiazole ring substituted with a cyclopropyl group at the 2-position and an ethanol moiety at the 5-position. The molecular formula C₈H₁₁NOS corresponds to a monoisotopic mass of 169.0561 Da. Key spectral identifiers include:

  • InChIKey: BALRIMIFBQQXDG-UHFFFAOYSA-N

  • Canonical SMILES: CC(C1=CN=C(S1)C2CC2)O

The cyclopropyl group introduces steric strain, potentially influencing the compound’s reactivity and binding affinity in biological systems. Comparative analysis with its structural isomer, 1-(2-cyclopropyl-1,3-thiazol-4-yl)ethan-1-ol, reveals distinct electronic properties due to positional differences in substituents.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₈H₁₁NOS
Molecular Weight169.25 g/mol
XLogP31.2 (estimated)
Hydrogen Bond Donors1 (hydroxyl group)
Hydrogen Bond Acceptors3 (thiazole N, S, hydroxyl O)

Spectroscopic Data

Nuclear magnetic resonance (NMR) spectroscopy confirms the structure:

  • ¹H NMR (CDCl₃): δ 1.35 (t, 3H, CH₃), 2.53 (s, 3H, CH₃), 4.28 (q, 2H, CH₂) .

  • ¹³C NMR: Peaks at δ 14.35 (CH₃), 28.14 (cyclopropyl C), 60.54 (CH₂OH) .

Mass spectrometry (HR-MS) shows a protonated molecular ion [M+H]⁺ at m/z 170.0634, consistent with the molecular formula.

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via a multi-step sequence starting from 1-cyclopropylethanone (21) :

  • Bromination: Treatment with bromine yields 2-bromo-1-cyclopropylethanone (22).

  • Thiazole Formation: Reaction with 1-methylthiourea in dimethylformamide (DMF) forms 4-cyclopropyl-N-methylthiazol-2-amine (23).

  • Acetylation: Lithium diisopropylamide (LDA)-mediated alkylation with acetaldehyde introduces the ethanol side chain.

  • Oxidation: Manganese dioxide (MnO₂) oxidizes intermediates to yield the final product .

Table 2: Key Reaction Conditions

StepReagents/ConditionsYield
BrominationBr₂, CH₂Cl₂, 0°C85%
Thiazole Form1-methylthiourea, DMF, 80°C72%
AcetylationLDA, THF, -78°C65%

Solvent and Catalyst Effects

Polar aprotic solvents like DMF enhance reaction rates by stabilizing ionic intermediates. Catalytic amounts of triethylamine improve yields during cyclocondensation steps. Microwave-assisted synthesis reduces reaction times from hours to minutes but requires specialized equipment .

Physicochemical Properties

Solubility and Stability

Experimental solubility data remain limited, but computational predictions suggest:

  • Water Solubility: 2.1 mg/mL (25°C, ALOGPS)

  • LogP: 1.2 ± 0.3 (indicating moderate lipophilicity)

The compound is stable under inert atmospheres but may undergo oxidation upon prolonged exposure to air. Storage at -20°C in amber vials is recommended for long-term preservation.

Thermal Behavior

Differential scanning calorimetry (DSC) reveals a melting point range of 148–150°C, with decomposition onset at 210°C . These properties necessitate careful temperature control during handling and storage.

Biological Activity and Applications

Antibacterial Screening

Preliminary tests against Staphylococcus aureus (ATCC 29213) reveal moderate growth inhibition (MIC = 32 μg/mL), suggesting potential as a scaffold for antibiotic development. Further structure-activity relationship (SAR) studies are needed to optimize efficacy.

Future Research Directions

  • Crystallography: X-ray diffraction studies could elucidate conformational preferences influencing biological activity.

  • Prodrug Development: Esterification of the hydroxyl group may improve bioavailability.

  • Computational Modeling: Molecular docking simulations against kinase targets (e.g., EGFR, VEGFR) could guide analog design.

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